molecular formula C21H22ClN3O2S B11067382 N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B11067382
M. Wt: 415.9 g/mol
InChI Key: LUTUXIFXZPCZLL-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, an imidazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.

    Imidazole Derivative Synthesis: Separately, 1-(2-phenylethyl)-1H-imidazole is synthesized through the reaction of 2-phenylethylamine with glyoxal and ammonium acetate.

    Thioether Formation: The imidazole derivative is then reacted with 2-chloroacetyl chloride to form 2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetyl chloride.

    Final Coupling: The final step involves the coupling of 2-(4-chlorophenoxy)ethanol with 2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide has potential applications as a pharmacophore

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, the imidazole ring could interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group might enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)ethanol: A simpler analog lacking the imidazole and sulfanylacetamide groups.

    1-(2-phenylethyl)-1H-imidazole: Contains the imidazole ring but lacks the chlorophenoxy and sulfanylacetamide groups.

    2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetyl chloride: An intermediate in the synthesis of the target compound.

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-[1-(2-phenylethyl)imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H22ClN3O2S/c22-18-6-8-19(9-7-18)27-15-12-23-20(26)16-28-21-24-11-14-25(21)13-10-17-4-2-1-3-5-17/h1-9,11,14H,10,12-13,15-16H2,(H,23,26)

InChI Key

LUTUXIFXZPCZLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN=C2SCC(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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